1-(Bromomethyl)-4-ethoxybenzene

Description

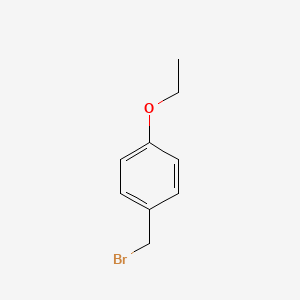

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLIWBLUTYRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563911 | |

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-57-7 | |

| Record name | 1-(Bromomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene (CAS No. 2606-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-ethoxybenzene, a key organic intermediate. It details its chemical and physical properties, outlines a standard synthesis protocol, presents spectral data for characterization, and discusses its applications, particularly in the realm of pharmaceutical synthesis.

Compound Identification and Properties

This compound, also known as 4-ethoxybenzyl bromide, is an aromatic compound with the CAS number 2606-57-7.[1] Its structure features an ethoxy group and a bromomethyl group attached to a benzene ring at the para position. This substitution pattern makes it a valuable reagent in organic synthesis, primarily as an alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2606-57-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 258.9 ± 15.0 °C (Predicted) | |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM); insoluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the bromination of the corresponding alcohol, (4-ethoxyphenyl)methanol. A representative experimental protocol is detailed below.

Experimental Protocol: Bromination of (4-ethoxyphenyl)methanol

This protocol is adapted from a similar synthesis of 1-(bromomethyl)-4-methoxybenzene.[2]

Materials:

-

(4-ethoxyphenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Toluene

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of phosphorus tribromide (e.g., 4.8 mL) in toluene (e.g., 10 mL) is added dropwise over a period of 30 minutes to a stirred solution of (4-ethoxyphenyl)methanol (e.g., 18 g, ~118 mmol) in toluene (e.g., 100 mL) at 0 °C (ice bath).[2]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is then carefully quenched by the slow addition of deionized water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the scale and purity of the reagents.

Diagram 1: Synthesis Workflow for this compound

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-ethoxybenzene, a key organic intermediate. The document details its physicochemical properties, a robust synthesis protocol, its application as a crucial building block in the synthesis of the antidiabetic drug Dapagliflozin, and essential safety and handling information.

Physicochemical Properties of this compound

This compound is a substituted aromatic halide. Its core structure consists of a benzene ring substituted with an ethoxy group and a bromomethyl group at positions 4 and 1, respectively. These functional groups make it a versatile reagent in organic synthesis, particularly for introducing the 4-ethoxybenzyl moiety into target molecules. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--[1][2] |

| Molecular Weight | 215.09 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |

| CAS Number | 2606-57-7 | --INVALID-LINK--[1][2], --INVALID-LINK--[4][5] |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Boiling Point | 258.9 ± 15.0 °C (Predicted) | --INVALID-LINK--[6] |

| IUPAC Name | This compound | --INVALID-LINK--[1][2] |

| Synonyms | 4-Ethoxybenzyl bromide | --INVALID-LINK--[1][2], --INVALID-LINK--[7] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the bromination of its corresponding alcohol, 4-ethoxybenzyl alcohol. This reaction is analogous to the well-established synthesis of 1-(bromomethyl)-4-methoxybenzene from anisyl alcohol.

Experimental Protocol: Synthesis via Bromination of 4-Ethoxybenzyl Alcohol

This protocol is adapted from established procedures for the bromination of substituted benzyl alcohols.

Materials:

-

4-Ethoxybenzyl alcohol (C₉H₁₂O₂)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Toluene

-

Pyridine

-

Deionized Water (Ice-cold)

-

5% Hydrochloric Acid Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, a solution of 4-ethoxybenzyl alcohol (1.0 eq.) in anhydrous toluene (approx. 5 mL per gram of alcohol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice-water bath.

-

A solution of phosphorus tribromide (0.4 eq.) in anhydrous toluene is added dropwise to the stirred alcohol solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Following the addition of PBr₃, a catalytic amount of pyridine (0.1 eq.) is added.

-

The reaction mixture is stirred for one hour at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice-cold deionized water to quench the reaction.

-

The organic layer is separated. The aqueous layer is extracted twice with toluene.

-

The combined organic layers are washed sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be purified further by vacuum distillation or column chromatography if necessary.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-4-ethoxybenzene. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁BrO[1][2][3]. It is also known by its synonyms, 4-ethoxybenzyl bromide and 4-(Bromomethyl)phenetole[2][3]. The presence of a reactive bromomethyl group makes it a valuable intermediate in a variety of chemical syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Boiling Point | 258.9 ± 15.0 °C | [3] |

| Exact Mass | 213.99933 Da | [1] |

| CAS Number | 2606-57-7 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound is available and can be used for its identification[1].

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound has been documented[1].

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and representative procedure can be outlined based on common organic chemistry practices for the bromination of benzylic alcohols or the direct bromination of substituted toluenes. The following is a plausible experimental workflow for its synthesis.

Synthesis of this compound from 4-Ethoxybenzyl Alcohol

This protocol describes a common method for the conversion of a benzylic alcohol to a benzylic bromide using phosphorus tribromide.

Materials:

-

4-Ethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxybenzyl alcohol in anhydrous diethyl ether.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Logical Relationships and Experimental Workflows

The primary utility of this compound in a research and drug development context is as a versatile building block for the introduction of the 4-ethoxybenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.

General Reaction Scheme

The following diagram illustrates the general reactivity of this compound with a generic nucleophile (Nu⁻).

Caption: General nucleophilic substitution reaction of this compound.

Experimental Workflow for a Nucleophilic Substitution Reaction

The following diagram outlines a typical experimental workflow for the reaction of this compound with a nucleophile.

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Applications in Drug Development and Organic Synthesis

Benzyl halides, such as this compound, are important intermediates in organic synthesis. Their utility in drug discovery lies in their ability to act as electrophilic synthons for the construction of more complex molecules. The 4-ethoxybenzyl group can be found in various biologically active compounds and can serve as a protective group for alcohols and amines. The specific applications of this compound would be in the synthesis of novel chemical entities where the 4-ethoxybenzyl moiety is a desired structural feature.

References

Technical Guide: Physical Properties of 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl bromide, is an organic compound that serves as a key intermediate in various synthetic pathways. Its bifunctional nature, featuring a reactive bromomethyl group and an ethoxybenzene moiety, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials science precursors. An accurate understanding of its physical properties is paramount for its effective handling, application in reaction design, and for purification processes. This guide provides a consolidated overview of the core physical properties of this compound, details common experimental protocols for their determination, and presents a visualization of its chemical structure.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Boiling Point | 258.9 ± 15.0 °C (Predicted) | [3][4] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Yellow liquid | [4] |

| CAS Number | 2606-57-7 | [1][2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and purity. A common and effective method for its determination on a small scale is the capillary tube method.

Methodology:

-

A small quantity of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).

-

As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for boiling point determination using the capillary method.

Density Measurement of a Liquid

The density of a liquid can be determined straightforwardly by measuring the mass of a known volume of the substance.

Methodology:

-

An empty, dry graduated cylinder is weighed using an analytical balance to determine its mass.

-

A specific volume of the liquid, for example, 10 mL, is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume). For higher accuracy, this procedure should be repeated multiple times, and the average value should be reported.

Chemical Structure

The structural formula of this compound is crucial for understanding its reactivity and physical properties. The presence of the polar ether group and the reactive benzylic bromide are key features.

Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

References

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-ethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-ethoxybenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining solubility and offers a qualitative assessment based on the principles of chemical structure and polarity.

Introduction

This compound, with the chemical formula C9H11BrO, is a substituted aromatic compound. Its structure, featuring a polar bromomethyl group and a relatively nonpolar ethoxybenzene moiety, suggests a varied solubility profile in organic solvents. Understanding this profile is essential for its effective use in synthetic chemistry and drug development, impacting process efficiency, yield, and purity of the final product.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" provides a foundational concept for predicting solubility, suggesting that polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better suited for non-polar compounds.[1] While this provides a general guideline, experimental determination is necessary for precise solubility values.

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated | Dichloromethane | ||||

| Chloroform | |||||

| Aromatic | Toluene | ||||

| Non-polar | Hexane | ||||

| Cyclohexane |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid organic compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated supernatant is then determined gravimetrically after solvent evaporation.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vessel (e.g., a screw-cap vial) containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure saturation.

-

Seal the vessel tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Sampling:

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed and pre-heated (or pre-cooled to the experimental temperature) syringe fitted with a filter to avoid transferring any undissolved solid.

-

-

Solvent Evaporation and Quantification:

-

Transfer the collected supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.

-

The mass of the dissolved solute is determined by the difference in the weight of the container before and after solvent evaporation.

-

-

Calculation of Solubility:

-

Calculate the solubility using the mass of the dissolved solute and the volume (or mass) of the solvent used. Express the solubility in desired units such as g/100 mL or mol/L.

-

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for quantification.

Principle: A saturated solution is prepared as in the gravimetric method. The supernatant is then diluted, and its concentration is determined by comparing its absorbance (UV-Vis) or peak area (HPLC) to a calibration curve prepared from standard solutions of known concentrations.

Detailed Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Phase Separation: Follow step 3 from the Gravimetric Method.

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Analyze these standards using a calibrated UV-Vis spectrophotometer or HPLC system to generate a calibration curve of absorbance or peak area versus concentration.

-

-

Sample Analysis:

-

Analyze the diluted sample solution under the same conditions as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 1-(Bromomethyl)-4-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(Bromomethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl bromide. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted dataset based on established spectroscopic principles and data from structurally analogous compounds. This information is intended to serve as a valuable reference for substance identification, structural elucidation, and analytical method development.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectral correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂Br) |

| ~6.87 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.49 | Singlet | 2H | -CH₂Br |

| ~4.04 | Quartet | 2H | -OCH₂ CH₃ |

| ~1.42 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.0 | C -OCH₂CH₃ |

| ~130.5 | C -CH₂Br |

| ~129.8 | Ar-C H (ortho to -CH₂Br) |

| ~114.8 | Ar-C H (ortho to -OCH₂CH₃) |

| ~63.5 | -OCH₂ CH₃ |

| ~33.0 | -CH₂ Br |

| ~14.8 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Strong | Aliphatic C-H Stretch |

| 1610, 1510, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1245 | Strong | Aryl-O-C Asymmetric Stretch |

| 1045 | Strong | Aryl-O-C Symmetric Stretch |

| 820 | Strong | p-Disubstituted Benzene C-H Bend |

| 690-550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Proposed Fragment Ion | Notes |

| 214/216 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 135 | [M - Br]⁺ | Loss of the bromine radical. |

| 107 | [C₇H₇O]⁺ | Further fragmentation, potentially loss of ethylene from the ethoxy group. |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is conducted. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectral Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the combined spectral data.

Caption: Workflow for Structural Elucidation.

An In-depth Technical Safety Guide to 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(Bromomethyl)-4-ethoxybenzene (CAS No. 2606-57-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended for use by professionals in research and development who are familiar with laboratory safety protocols.

Chemical Identification and Physical Properties

This compound, also known as 4-ethoxybenzyl bromide, is a substituted aromatic compound.[1] Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2606-57-7 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 258.9±15.0 °C (Predicted) | ChemicalBook |

| Density | 1.349±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | No data available | - |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The available safety data indicates that it is corrosive and can cause severe skin burns and eye damage.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger |

Note: A complete GHS classification from a regulatory agency was not available. The classification is based on information from chemical suppliers.

First-Aid Measures

Immediate medical attention is required in case of exposure. The following are general first-aid measures; always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][6][7] |

| Unsuitable Extinguishing Media | No data available. |

| Specific Hazards from Combustion | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[8][9] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][8][9] |

Handling, Storage, and Personal Protection

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure.

| Parameter | Guideline |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment.[4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control | Specification |

| Engineering Controls | A well-ventilated area with a chemical fume hood is necessary.[4] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[4] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4] |

Toxicological and Ecological Information

There is limited specific toxicological and ecological data available for this compound.

| Parameter | Information |

| Acute Toxicity | No specific data available. Based on its classification, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

| Ecological Toxicity | No data available. Should be handled and disposed of as a chemical hazardous to the environment. |

Experimental Protocols and Workflows

Caption: Workflow for handling this compound, from hazard assessment to emergency response.

Conclusion

This compound is a corrosive compound that requires careful handling and the use of appropriate personal protective equipment. While comprehensive toxicological and ecological data are lacking, the available information strongly indicates that it poses significant health risks upon exposure. Researchers and all personnel handling this chemical must adhere to strict safety protocols to minimize the risk of injury. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-ethoxybenzene, a halogenated aromatic ether, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical structure, featuring a reactive bromomethyl group and an ethoxy substituent on a benzene ring, allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, reactivity, and its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below:

-

4-Ethoxybenzyl bromide[1]

-

Benzene, 1-(bromomethyl)-4-ethoxy-[1]

-

4-(Bromomethyl)phenetole

-

p-Ethoxybenzyl bromide

-

1-(4-Ethoxyphenyl)methyl bromide

-

α-Bromo-4-ethoxytoluene

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| CAS Number | 2606-57-7 | [2] |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 115-117 °C at 2 mmHg | |

| Density | 1.345 g/cm³ | |

| Refractive Index | ~1.56 | |

| ¹H NMR (CDCl₃, ppm) | δ 7.29 (d, J=8.7 Hz, 2H), 6.86 (d, J=8.7 Hz, 2H), 4.51 (s, 2H), 4.04 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 158.8, 130.3, 129.8, 114.8, 63.5, 33.7, 14.8 | |

| IR (neat, cm⁻¹) | 2978, 1608, 1510, 1245, 1174, 1045, 825, 615 | |

| SMILES | CCOC1=CC=C(C=C1)CBr | [2] |

| InChI | InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [2] |

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound an excellent electrophile for introducing the 4-ethoxybenzyl group into various molecules.

Alkylation Reactions

This compound is widely used as an alkylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and thiols. This reaction, typically carried out in the presence of a base, leads to the formation of ethers, amines, and thioethers, respectively. The 4-ethoxybenzyl group can serve as a protecting group for alcohols and phenols, which can be cleaved under specific conditions.

Role as a Synthetic Intermediate in API Synthesis

A notable application of this compound is its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a crucial building block in the preparation of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the reaction of this compound with a protected glucose derivative.

Experimental Protocols

Representative Synthesis of this compound

Reaction: Bromination of 4-ethoxytoluene.

Materials:

-

4-Ethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxytoluene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Logical Relationship in Drug Development

The following diagram illustrates the logical workflow of how a synthetic intermediate like this compound is utilized in the broader context of drug development.

Caption: From Intermediate to Drug: A Simplified Workflow.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with demonstrated importance in the pharmaceutical industry. Its reactivity as an alkylating agent allows for the straightforward introduction of the 4-ethoxybenzyl moiety, a key structural component in several bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists engaged in the design and development of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene: Commercial Availability, Synthesis, and Applications

Introduction

1-(Bromomethyl)-4-ethoxybenzene, with the CAS number 2606-57-7, is an organic compound classified as a brominated aromatic ether.[1] Its molecular formula is C9H11BrO, and it has a molecular weight of approximately 215.09 g/mol .[1][2][3][4] The structure consists of a benzene ring substituted with an ethoxy group and a bromomethyl group at the para positions. This bifunctional nature, particularly the reactive bromomethyl group, makes it a valuable intermediate in various fields of chemical synthesis.[1] It is primarily utilized in the synthesis of pharmaceuticals and in material science.[1] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, analytical characterization, and applications for researchers and professionals in drug development.

Commercial Availability

This compound is available from several chemical suppliers. The purity levels and pricing can vary, and it is typically sold for research and development purposes.[2][3]

| Supplier | Purity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | MDL Number | Storage Conditions |

| Amerigo Scientific | 95% | $213 | 2606-57-7 | C9H11BrO | 215.089 | MFCD08444317 | Not Specified |

| BLD Pharm | Not Specified | Varies | 2606-57-7 | C9H11BrO | 215.09 | MFCD08444317 | Inert atmosphere, 2-8°C |

| Smolecule | Not Specified | Varies | 2606-57-7 | C9H11BrO | 215.09 | Not Specified | Not Specified |

Table 1: Commercial Suppliers of this compound. Data is subject to change and should be confirmed with the respective suppliers.[1][2][3]

Synthesis of this compound

Several synthetic routes exist for the preparation of this compound. A common approach involves the bromination of 4-ethoxy toluene.

Experimental Protocol: Radical Bromination of 4-Ethoxy Toluene

This protocol describes the synthesis of this compound via free-radical bromination of 4-ethoxy toluene.

Materials:

-

4-Ethoxy Toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy toluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, several analytical techniques are employed.

| Analytical Technique | Principle | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.[5] | Provides quantitative data, structural information, and allows for impurity profiling.[5] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a stationary phase.[5] | Used for purity assessment and quantification, particularly with a UV detector.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information about the molecule. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrations. | Identifies the presence of specific functional groups. |

Table 2: Common Analytical Methods for the Characterization of this compound.

Applications in Drug Discovery and Organic Synthesis

The high reactivity of the bromomethyl group makes this compound a versatile reagent in organic synthesis, particularly in the development of new pharmaceutical compounds.[1]

Role as a Synthetic Intermediate

This compound is primarily used to introduce the 4-ethoxybenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile.[1]

Common Reactions:

-

Ether and Ester Formation: Reacts with alcohols and carboxylic acids to form ethers and esters, respectively.

-

N-Alkylation: Used to alkylate amines, forming secondary or tertiary amines.

-

C-C Bond Formation: Can participate in coupling reactions to form more complex carbon skeletons.[1]

The 4-ethoxybenzyl group can serve as a protecting group for alcohols and amines in multi-step syntheses.

Caption: General reaction scheme for the application of this compound.

Use in Pharmaceutical Research

This compound is a commercially available and synthetically valuable intermediate for researchers in organic chemistry and drug discovery. Its utility lies in the reactive bromomethyl group, which allows for the straightforward introduction of the 4-ethoxybenzyl group into a variety of molecules. The synthesis and purification protocols are well-established, and a range of analytical methods can be used for its characterization. Its application as a building block in the synthesis of potentially bioactive compounds underscores its importance in the field of medicinal chemistry.

References

- 1. Buy this compound | 2606-57-7 [smolecule.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 2606-57-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 1-(Bromomethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(Bromomethyl)-4-ethoxybenzene. This compound, also known as 4-ethoxybenzyl bromide, is a valuable reagent in organic synthesis, particularly for the introduction of the 4-ethoxybenzyl protecting group. This guide consolidates key data, presents detailed experimental protocols, and visualizes synthetic and analytical workflows to support its application in research and development.

Introduction

This compound is an aromatic organic compound featuring an ethoxy group and a bromomethyl group attached to a benzene ring at the para positions. Its structure combines the reactivity of a benzyl bromide with the electronic properties of an ethoxy substituent, making it a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials. The benzyl bromide moiety serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-ethoxybenzyl group. This group is often employed as a protecting group for alcohols and other functional groups in multi-step syntheses.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-ethoxybenzyl bromide, 4-(Bromomethyl)phenetole, Benzene, 1-(bromomethyl)-4-ethoxy- | [1] |

| CAS Number | 2606-57-7 | [2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents such as ether, THF, and dichloromethane. | |

| SMILES | CCOC1=CC=C(C=C1)CBr | [1] |

| InChI | InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of the corresponding alcohol, 4-ethoxybenzyl alcohol. This can be achieved using various brominating agents, with a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) being a mild and efficient option.

Synthesis from 4-Ethoxybenzyl Alcohol

This two-step synthesis involves the preparation of the starting material, 4-ethoxybenzyl alcohol, from 4-ethoxybenzaldehyde, followed by its conversion to the target compound.

Step 1: Synthesis of 4-Ethoxybenzyl Alcohol

-

Reaction: Reduction of 4-ethoxybenzaldehyde using a reducing agent such as sodium borohydride.

Step 2: Synthesis of this compound

-

Reaction: Conversion of 4-ethoxybenzyl alcohol to the corresponding benzyl bromide using a brominating agent. A reliable method involves the use of carbon tetrabromide and triphenylphosphine, analogous to the synthesis of 4-methoxybenzyl bromide.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxybenzyl Alcohol

Materials:

-

4-ethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Absolute ethanol

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL).

-

To this solution, add sodium borohydride (0.83 g, 22 mmol) portion-wise while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain 4-ethoxybenzyl alcohol.

Protocol 2: Synthesis of this compound

Materials:

-

4-ethoxybenzyl alcohol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Distillation apparatus

Procedure:

-

Dissolve 4-ethoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

Add carbon tetrabromide (2.0 equivalents) to the solution.

-

Cool the mixture in an ice bath and add triphenylphosphine (2.0 equivalents) portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by passing it through a short silica gel column, eluting with a mixture of ether and hexane (e.g., 1:1).

-

Further purify the product by bulb-to-bulb distillation under vacuum to yield this compound as a colorless oil.[4]

Synthetic Workflow Diagram

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-ethoxybenzene: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-ethoxybenzene, a halogenated aromatic ether, is a pivotal building block in modern organic synthesis. Its unique structural features—a reactive benzylic bromide and an electron-donating ethoxy group—confer a high degree of versatility, making it an indispensable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications, particularly in the development of pharmaceutical agents. The high reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of the 4-ethoxybenzyl moiety into a wide range of molecular scaffolds. This property is extensively leveraged in medicinal chemistry, most notably in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Ethoxybenzyl bromide | [1] |

| CAS Number | 2606-57-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline powder | |

| Boiling Point | 258.9 ± 15.0 °C (Predicted) | |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethoxy, aromatic, and benzylic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂Br) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.50 | Singlet | 2H | -CH₂Br |

| ~4.02 | Quartet | 2H | -OCH₂ CH₃ |

| ~1.41 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~158.5 | C -OCH₂CH₃ |

| ~130.5 | C -CH₂Br |

| ~129.5 | Ar-C H (ortho to -CH₂Br) |

| ~114.8 | Ar-C H (ortho to -OCH₂CH₃) |

| ~63.4 | -OCH₂ CH₃ |

| ~33.5 | -CH₂ Br |

| ~14.8 | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl Ether |

| ~1220 | CH₂ Wag | -CH₂Br |

| ~690 | C-Br Stretch | Alkyl Halide |

Note: Predicted wavenumbers are based on typical ranges for the respective functional groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 214/216 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 135 | [M - Br]⁺ (Loss of bromine radical) |

| 107 | [C₇H₇O]⁺ (Further fragmentation) |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Radical Bromination

A common and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic position of 4-ethoxytoluene. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light.[2]

Materials:

-

4-Ethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ice-water bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxytoluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice-water bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Williamson Ether Synthesis using this compound

This protocol describes the O-alkylation of a phenol with this compound to form a diaryl ether. The reaction proceeds via an Sₙ2 mechanism.

Materials:

-

Phenol (or a substituted phenol)

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-dimethylformamide (DMF)

-

Stirring and heating apparatus

-

Extraction and purification equipment

Procedure:

-

To a round-bottom flask, add the phenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add a solution of this compound (1.05 equivalents) in acetone dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ether by recrystallization or column chromatography.

Caption: Workflow for Williamson Ether Synthesis.

N-Alkylation of Amines with this compound

This protocol outlines the synthesis of a secondary or tertiary amine through the reaction of a primary or secondary amine with this compound.

Materials:

-

Primary or secondary amine

-

This compound

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

-

Acetonitrile or DMF

-

Stirring and heating apparatus

-

Extraction and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (2.0 equivalents for primary amines, 1.1 for secondary) in acetonitrile.

-

Add this compound (1.0 equivalent for mono-alkylation) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting amine is consumed, as monitored by TLC.

-

Cool the mixture, filter off any solids, and concentrate the filtrate.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product amine by column chromatography on silica gel.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of numerous pharmaceutically active compounds. Its utility stems from its ability to introduce the 4-ethoxybenzyl group, which can serve either as a permanent structural component of the final drug molecule or as a protecting group that is later removed.[3][4][5]

Synthesis of SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of dapagliflozin, a selective SGLT2 inhibitor.[6][7][8][9] While not a direct precursor to dapagliflozin itself, it is a key starting material for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a crucial intermediate in the dapagliflozin synthesis pathway.[6][7][8][9]

The synthesis of this key intermediate involves a Friedel-Crafts reaction between an activated benzoic acid derivative and phenetole (ethoxybenzene), followed by reduction. The 4-ethoxybenzyl moiety is a core structural feature of dapagliflozin and other related SGLT2 inhibitors, contributing to the molecule's binding affinity and pharmacokinetic properties.

Role in SGLT2 Inhibition Signaling Pathway

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal convoluted tubules of the kidneys. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia.

SGLT2 inhibitors, such as dapagliflozin, competitively block the SGLT2 protein, thereby preventing glucose reabsorption. This leads to increased urinary glucose excretion, which in turn lowers blood glucose levels, improves glycemic control, and can lead to weight loss and a reduction in blood pressure. The 4-ethoxybenzyl group, introduced via intermediates derived from this compound, is essential for the efficacy of these inhibitors.

Caption: Mechanism of SGLT2 inhibition.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, with significant implications for drug discovery and development. Its well-defined reactivity, particularly in nucleophilic substitution reactions, allows for the efficient construction of complex molecular architectures. The detailed experimental protocols and spectroscopic data provided in this guide serve as a comprehensive resource for researchers utilizing this compound. Its crucial role in the synthesis of SGLT2 inhibitors like dapagliflozin highlights its importance in medicinal chemistry and the development of novel therapeutics for metabolic diseases. A thorough understanding of its properties and reaction characteristics is essential for its effective application in the synthesis of next-generation pharmaceutical agents.

References

- 1. This compound | C9H11BrO | CID 14775668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-(Bromomethyl)-4-ethoxybenzene

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-ethoxybenzene (also known as 4-ethoxybenzyl bromide), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of its boiling point, synthesis, and safe handling, underpinned by established scientific principles and experimental data.

Section 1: Understanding the Boiling Point of this compound

The boiling point of a substance is a fundamental physical property, defined as the temperature at which its vapor pressure equals the external pressure. For a pure compound, this temperature is a constant at a given pressure and serves as a crucial indicator of purity and identity.

Reported and Predicted Boiling Point Data

Precise experimental determination of the boiling point of this compound at standard atmospheric pressure is not widely documented in readily available literature. However, a combination of predicted values and experimental data under reduced pressure provides a reliable working range for laboratory applications.

A computationally predicted boiling point for this compound is 258.9 ± 15.0 °C at standard atmospheric pressure (760 mmHg)[1]. It is important for researchers to recognize that this is a theoretical value.

Experimentally, a boiling point of 134-136 °C at a reduced pressure of 15 mmHg has been reported[2]. Distillation under vacuum is a common and essential technique for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.

For context, the boiling points of structurally similar compounds are presented in the table below. This comparative data is invaluable for anticipating the behavior of this compound during thermal analysis or distillation.

| Compound Name | Structure | Boiling Point (°C) | Pressure (mmHg) |

| This compound | C₉H₁₁BrO | 134-136 | 15 |

| 1-Bromo-4-ethoxybenzene | C₈H₉BrO | 233 | 760 |

| 1-(Bromomethyl)-4-methoxybenzene | C₈H₉BrO | 241.6 ± 15.0 | 760 |

| 1-(Bromomethyl)-4-methoxybenzene | C₈H₉BrO | 91 | 1 |

Table 1: Comparative Boiling Points of this compound and Related Compounds.

Rationale for Vacuum Distillation

The significant difference between the predicted atmospheric boiling point and the experimentally determined boiling point under vacuum highlights a critical consideration for working with this compound. The high temperature required for distillation at atmospheric pressure may lead to thermal decomposition, resulting in impurities and reduced yield. Therefore, vacuum distillation is the recommended method for the purification of this compound. This technique lowers the external pressure, thereby reducing the temperature at which the compound's vapor pressure is sufficient for it to boil.

Section 2: Experimental Determination of Boiling Point

For researchers requiring precise experimental verification of the boiling point, several established methods can be employed. The choice of method often depends on the quantity of the sample available.

Micro Boiling Point Determination using a Thiele Tube

This method is advantageous when only a small amount of the substance is available.

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a micro-burner or a hot air gun.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.

Boiling Point Determination by Simple Distillation

For larger quantities, a simple distillation setup can be used to determine the boiling point while simultaneously purifying the compound.

Workflow for Boiling Point Determination:

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Section 3: Synthesis of this compound

This compound is typically synthesized from 4-ethoxybenzyl alcohol. The following is a generalized protocol based on the synthesis of the analogous 4-methoxybenzyl bromide, which involves the conversion of a benzylic alcohol to a benzyl bromide.

Generalized Synthesis Protocol

Reaction Scheme:

4-ethoxybenzyl alcohol + Brominating Agent → this compound

Materials and Reagents:

-

4-ethoxybenzyl alcohol

-

A suitable brominating agent (e.g., phosphorus tribromide (PBr₃) or hydrobromic acid (HBr))

-

An appropriate organic solvent (e.g., diethyl ether, dichloromethane, or toluene)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzyl alcohol in the chosen organic solvent.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent dropwise to the stirred solution. The reaction is often exothermic and careful temperature control is crucial to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water. Separate the organic layer.

-

Neutralization and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation, as discussed in Section 1.2.

Section 4: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. This compound and its reagents are hazardous materials that require careful handling in a controlled laboratory environment.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 4-methoxybenzyl bromide, indicate the following potential hazards[3][4][5]:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Can cause tearing and irritation to the eyes.

-

Respiratory Irritant: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Relationship of Safety Protocols:

Caption: Logical Flow of Safety Protocol Implementation.

Section 5: Conclusion

This technical guide provides a foundational understanding of the boiling point, synthesis, and safe handling of this compound. The emphasis on vacuum distillation for purification is a key takeaway for any researcher working with this compound. By integrating the theoretical principles with practical experimental protocols and rigorous safety measures, scientists can confidently and safely utilize this important chemical intermediate in their research and development endeavors.

References

- 1. This compound CAS#: 2606-57-7 [amp.chemicalbook.com]

- 2. 2606-57-7 Cas No. | 4-Ethoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]